molecular formula C23H19ClN6O2S B2888578 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 1115979-80-0

5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2888578
CAS No.: 1115979-80-0
M. Wt: 478.96
InChI Key: ZPUFGGCQCMMTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a complex organic molecule that features multiple heterocyclic rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of various functional groups, such as the oxazole, triazole, and oxadiazole rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic synthesis. One common approach is as follows:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling Reactions: The various heterocyclic rings are then coupled together using appropriate linkers and reaction conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases. Further research would be needed to determine its efficacy and safety.

Industry

In industry, the compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple heterocyclic rings suggests that it could bind to these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
  • 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-thiadiazole

Uniqueness

The compound 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is unique due to the combination of its heterocyclic rings and functional groups. This unique structure imparts specific chemical properties and reactivity that may not be present in similar compounds. For example, the presence of the oxadiazole ring may confer different electronic properties compared to a thiadiazole ring, affecting the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

5-[1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2S/c1-13-20(23-26-21(28-32-23)15-7-9-18(33-3)10-8-15)27-29-30(13)12-19-14(2)31-22(25-19)16-5-4-6-17(24)11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUFGGCQCMMTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=C(OC(=N2)C3=CC(=CC=C3)Cl)C)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.